2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Lipophilicity Chromatographic Separation Impurity Profiling

This is the pharmacopoeia-mandated reference standard for Flecainide Impurity 5, essential for ANDA submissions and QC. Its unique tris-trifluoroethyl structure dictates distinct chromatographic behavior. Substitution invalidates EP monograph compliance. Source exact identity from certified suppliers to ensure ICH Q2(R1) method validation integrity.

Molecular Formula C13H9F9O4
Molecular Weight 400.19 g/mol
CAS No. 50778-57-9
Cat. No. B030132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
CAS50778-57-9
Synonyms2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid 2,2,2-Trifluoroethyl Ester; 
Molecular FormulaC13H9F9O4
Molecular Weight400.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCC(F)(F)F)C(=O)OCC(F)(F)F)OCC(F)(F)F
InChIInChI=1S/C13H9F9O4/c14-11(15,16)4-24-7-1-2-9(25-5-12(17,18)19)8(3-7)10(23)26-6-13(20,21)22/h1-3H,4-6H2
InChIKeyRXCBHSJSTYMELN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (CAS 50778-57-9): A Fully Characterized Flecainide Impurity Reference Standard for Pharmaceutical Quality Control


2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (CAS 50778-57-9) is a highly fluorinated aromatic ester with the molecular formula C13H9F9O4 and a molecular weight of 400.19 g/mol [1]. It is classified as Flecainide Impurity 5 in the European Pharmacopoeia (EP) impurity profiling framework [2]. The compound features a benzoate core substituted with two 2,2,2-trifluoroethoxy groups at the 2- and 5-positions and a 2,2,2-trifluoroethyl ester moiety at the carboxyl group [1]. Its primary commercial and scientific relevance is as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of the Class Ic antiarrhythmic agent Flecainide [3].

The Critical Role of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (CAS 50778-57-9) in Ensuring Flecainide Purity and Regulatory Compliance


In the context of Flecainide active pharmaceutical ingredient (API) manufacturing and quality control, generic substitution with alternative fluorinated benzoates or esters is not scientifically or regulatorily viable. 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a specific, pharmacopoeia-designated impurity (Flecainide Impurity 5) that requires a precise, fully characterized reference standard for accurate identification, quantification, and method validation [1]. The compound's unique structural identity—incorporating three trifluoroethyl groups—directly influences its chromatographic behavior and detection characteristics (e.g., LogP, UV absorption), which differ substantially from the parent drug or other process-related impurities . Using a non-identical compound would compromise the accuracy of impurity profiling, invalidate analytical methods, and jeopardize regulatory submissions such as Abbreviated New Drug Applications (ANDAs) [1].

Quantitative Differentiation of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (CAS 50778-57-9) Against Structural Analogs and Process Intermediates


Enhanced Lipophilicity (LogP) as a Key Determinant for Chromatographic Resolution

2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate exhibits significantly higher lipophilicity compared to its closest structural analogs, which is a critical parameter for its chromatographic retention and separation from the Flecainide API and other related substances. Its computed LogP value of 4.29 is markedly greater than that of Flecainide EP Impurity D (2,5-bis(2,2,2-trifluoroethoxy)benzoic acid) with a LogP of 3.27 [1], and the methyl ester analog (Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate) with a LogP of 3.36 [2]. This difference in lipophilicity directly translates into distinct retention times in reversed-phase HPLC methods, enabling robust resolution of this specific impurity.

Lipophilicity Chromatographic Separation Impurity Profiling

Regulatory-Designated Identity as a Pharmacopoeial Impurity Reference Standard

2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is explicitly designated as Flecainide Impurity 5 within the European Pharmacopoeia (EP) impurity profiling framework [1]. This is a unique regulatory status not shared by many structurally similar compounds, such as Flecainide EP Impurity D (2,5-bis(2,2,2-trifluoroethoxy)benzoic acid) or Flecainide Impurity G (methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate). While these other compounds are also impurities, they are different chemical entities with distinct EP designations [2]. The explicit naming and listing of this compound as a specific impurity requires its use as a reference standard to demonstrate analytical method specificity and accuracy in accordance with ICH Q2(R1) guidelines.

Regulatory Compliance Reference Standard Pharmaceutical Analysis

Vendor-Specified Purity (≥95% by HPLC) as a Metric for Reliable Quantitation

Commercially available 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is supplied with a vendor-specified purity of >95% as determined by High-Performance Liquid Chromatography (HPLC) [1]. This level of purity, while typical for a research-grade impurity standard, is a critical specification. It provides a quantitative baseline for method development and ensures that the reference material itself does not introduce significant confounding peaks or matrix effects in the analytical method. In contrast, generic synthetic intermediates like 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS 35480-52-5) are often supplied with a broader purity range (e.g., min. 98% by GC and/or neutralization titration) that may not be as directly relevant to HPLC method development [2].

Purity Specification HPLC Analysis Quality Control

Molecular Weight Distinction for Unambiguous Mass Spectrometric Identification

The molecular weight of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is 400.19 g/mol [1], a value that is distinctly different from other common Flecainide-related impurities and synthetic precursors. For example, Flecainide EP Impurity D (2,5-bis(2,2,2-trifluoroethoxy)benzoic acid) has a molecular weight of 318.17 g/mol [2], and the methyl ester analog has a molecular weight of 332.20 g/mol [3]. This significant mass difference (over 68 g/mol) is a critical parameter for unambiguous identification using mass spectrometry (MS) detectors, which are often coupled with HPLC for impurity profiling. The unique molecular weight ensures a distinct m/z signal, reducing the risk of misidentification.

Mass Spectrometry Impurity Identification Molecular Weight

Physical State and Appearance for Handling and Method Development

2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is consistently reported as a white solid or a yellow transparent liquid [1] depending on the synthesis and purification route, with a boiling point of 308.6°C at 760 mmHg . This contrasts with Flecainide EP Impurity D (2,5-bis(2,2,2-trifluoroethoxy)benzoic acid), which is a solid with a melting point of 119-121°C [2]. The physical form of a reference standard directly impacts its handling, weighing, and dissolution for the preparation of standard solutions. Knowledge of the exact physical state and thermal properties is crucial for ensuring accurate and reproducible preparation of analytical standards.

Physical Characterization Sample Preparation Method Development

Central Role as a Synthetic Intermediate for Flecainide

Beyond its role as an impurity standard, 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a key intermediate in the synthesis of the antiarrhythmic drug Flecainide [1]. This synthetic route, documented in the foundational US3996280 patent [2], involves the reaction of this trifluoroethyl ester with 2-aminomethylpiperidine to yield the final API [1]. This is a specific, validated synthetic pathway. Alternative routes that use other intermediates, such as direct amidation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (Flecainide EP Impurity D), are less common or may be less efficient [3]. For scientists involved in process chemistry or the manufacture of Flecainide, this compound's unique reactivity is a critical selection criterion.

Synthetic Intermediate API Manufacturing Process Chemistry

Optimal Procurement and Application Scenarios for 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (CAS 50778-57-9)


Pharmaceutical Quality Control: Flecainide Impurity Profiling

This compound is the mandatory reference standard for the identification and quantification of Flecainide Impurity 5 in drug substance and drug product batches. Its use is critical for developing and validating HPLC and LC-MS methods that meet ICH Q2(R1) guidelines and EP monograph requirements [1]. The distinct LogP value of 4.29 and molecular weight of 400.19 g/mol [2] enable robust chromatographic separation and unambiguous mass spectrometric detection, ensuring accurate impurity profiling for regulatory submissions (e.g., ANDA).

Analytical Method Development and Validation (AMV)

As a fully characterized reference standard, 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is essential for the development, validation, and routine application of stability-indicating analytical methods for Flecainide [1]. Its vendor-specified purity of >95% (HPLC) [3] provides a reliable baseline for method performance parameters like linearity, accuracy, precision, and limit of detection/quantitation (LOD/LOQ).

Flecainide API Manufacturing: Process Control and Intermediate Monitoring

For manufacturers of Flecainide API, this compound is a critical process intermediate and a potential process-related impurity [4]. Sourcing it allows for in-process monitoring during the synthesis route outlined in the original patent literature [5], facilitating yield optimization and ensuring that the final API meets the required purity specifications.

Research on Fluorinated Drug Analogs and Prodrugs

The high fluorine content (nine fluorine atoms) and resulting lipophilicity (LogP = 4.29) of this compound make it a valuable scaffold or model compound in medicinal chemistry research focused on fluorinated analogs or prodrug strategies. Its unique physicochemical properties, distinct from less fluorinated analogs [6], can be leveraged in structure-activity relationship (SAR) studies and the development of new chemical entities.

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